Azelastine-d4 HCl
Description
Properties
Molecular Formula |
C22H20D4ClN3O.HCl |
|---|---|
Molecular Weight |
422.38 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Azelastine D4 Hcl
Precursor Selection and Chemical Transformations for Deuterium (B1214612) Labeling
The synthesis of Azelastine-d4 HCl, where the deuterium atoms are located on the phthalazinone ring system at positions 5, 6, 7, and 8, necessitates a strategy that introduces the isotopic labels at a specific stage. The general synthesis of unlabeled azelastine (B1213491) involves the condensation of a hydrazine (B178648) derivative of 1-methylazepane with 2-(4-chlorobenzoyl)benzoic acid to form the core phthalazinone structure.
Given that the deuteration is on the benzo portion of the phthalazinone ring, the most efficient synthetic approach involves the use of a deuterated precursor for this moiety. The logical and most common choice is Phthalic anhydride-d4 (4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione). vulcanchem.com This precursor contains the four deuterium atoms in the required positions on the aromatic ring.
The key chemical transformation involves a Friedel-Crafts acylation reaction. Phthalic anhydride-d4 is reacted with chlorobenzene (B131634) in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-(4-chlorobenzoyl)benzoic acid-d4 . open.ac.ukgoogle.com This intermediate now carries the deuterium labels.
This deuterated carboxylic acid is then subjected to a condensation reaction with the appropriate hydrazine intermediate, specifically 1-(1-methylazepan-4-yl)hydrazine, to form the deuterated phthalazinone ring. The final step involves treatment with hydrochloric acid to produce Azelastine-d4 hydrochloride. This precursor-based approach ensures the specific and high-level incorporation of deuterium into the desired molecular locations.
Specific Deuteration Methodologies Applied to Azelastine and its Intermediates
The introduction of deuterium into the azelastine structure is strategically focused on the phthalazinone nucleus. This is achieved not by direct exchange on the final molecule but by building the molecule from an isotopically enriched precursor.
Hydrogen-Deuterium Exchange Reactions
The synthesis of the key precursor, Phthalic anhydride-d4, relies on hydrogen-deuterium (H-D) exchange reactions. wikipedia.org This process involves replacing the hydrogen atoms on the aromatic ring of standard phthalic anhydride (B1165640) with deuterium. This can be accomplished through methods such as catalyst-mediated exchange, where phthalic anhydride is treated with a deuterium source like heavy water (D₂O) in the presence of a metal catalyst (e.g., palladium, platinum). vulcanchem.compatsnap.com Base-catalyzed deuteration is another method, using strong bases in deuterated solvents to facilitate the H-D exchange. vulcanchem.com These methods allow for the production of highly enriched Phthalic anhydride-d4.
Directed Deuterium Incorporation at Specific Sites
The use of Phthalic anhydride-d4 is a prime example of directed deuterium incorporation. By starting the synthesis with a building block that is already selectively labeled, the final position of the deuterium atoms is precisely controlled. acs.org The synthesis proceeds as follows:
Friedel-Crafts Acylation: Phthalic anhydride-d4 reacts with chlorobenzene. The reaction is directed by the catalyst, causing the acylation to form 2-(4-chlorobenzoyl)benzoic acid-d4. The four deuterium atoms remain undisturbed on the benzene (B151609) ring derived from the anhydride.
Cyclocondensation: The resulting 2-(4-chlorobenzoyl)benzoic acid-d4 is reacted with 1-(1-methylazepan-4-yl)hydrazine. This reaction forms the six-membered phthalazinone ring, fusing the deuterated benzene ring with the hydrazone component to create the core structure of Azelastine-d4. rsc.org
This method ensures that the isotopic labels are exclusively on the phthalazinone's benzo group, as specified by the compound's nomenclature: 4-(4-chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one-5,6,7,8-d4.
Challenges in Regioselective and Stereoselective Deuteration
A primary challenge in isotopic labeling is achieving high regioselectivity—ensuring the deuterium atoms are incorporated only at the intended positions. snnu.edu.cnresearchgate.net Direct deuteration of the final Azelastine molecule would be difficult to control, likely leading to a mixture of isotopologues with deuterium atoms at various positions on the aromatic rings or even the azepane ring. By using a pre-labeled precursor like Phthalic anhydride-d4, the challenge of regioselectivity is effectively solved at the precursor synthesis stage. vulcanchem.com
Stereoselectivity is another common challenge in deuteration, particularly when labeling occurs near a chiral center. Azelastine possesses a single stereocenter at the 4-position of the azepane ring and is used as a racemic mixture. Since the deuteration in this compound occurs on the achiral aromatic phthalazinone ring, stereoselectivity is not a concern for the synthesis of this specific isotopologue.
Purification and Isolation Techniques for Deuterated this compound
After the synthesis is complete, the crude this compound must be purified to remove unreacted starting materials, by-products, and any unlabeled or partially labeled species. Standard purification techniques for organic compounds are employed.
High-Performance Liquid Chromatography (HPLC) is a primary method for both purification and analysis of Azelastine and its labeled counterparts. vwr.cominnovareacademics.inglobalresearchonline.netresearchgate.net Reverse-phase HPLC can effectively separate the desired deuterated compound from impurities based on polarity.
Another common and effective technique is recrystallization . Since the final product is a hydrochloride salt, it is typically a crystalline solid. Dissolving the crude product in a suitable solvent system and allowing it to slowly crystallize can yield a product of high chemical purity. google.com The choice of solvent is critical to ensure that impurities remain in the solution while the pure product crystallizes out. Following purification, the product is dried under vacuum to remove any residual solvents.
Interactive Table: Purification Methods Select a method to see its description.
High-Performance Liquid Chromatography (HPLC)
A powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, reverse-phase HPLC is typically used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. This allows for the separation of the target compound from impurities with different polarities, achieving high chemical purity. vwr.cominnovareacademics.inglobalresearchonline.netRecrystallization
A procedure for purifying an impure solid compound. The impure compound is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it forms pure crystals, leaving impurities dissolved in the solvent. This is particularly effective for crystalline solids like this compound. google.comAssessment of Isotopic Purity and Enrichment
The quality control of this compound requires rigorous assessment of both its chemical purity and its isotopic enrichment. Several analytical techniques are used in conjunction to provide a complete profile of the final product.
Chemical Purity is primarily determined using High-Performance Liquid Chromatography (HPLC) , often coupled with a UV or photodiode array (PDA) detector. vwr.comresearchgate.net This technique confirms the absence of chemical impurities, with target purities typically exceeding 98%. vwr.com
Isotopic Enrichment and Identity are confirmed using two key methods:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of this compound and determining the level of deuterium incorporation. rsc.orgalmacgroup.com By comparing the mass spectrum of the labeled compound to the unlabeled standard, analysts can quantify the percentage of molecules that contain four deuterium atoms (d4), as well as detect the presence of molecules with fewer deuterium atoms (d0, d1, d2, d3). This analysis provides the isotopic purity or enrichment level. pitt.edunih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the precise location of the deuterium atoms. omicronbio.com
In the ¹H-NMR (Proton NMR) spectrum of this compound, the signals corresponding to the protons on the benzo portion of the phthalazinone ring (positions 5, 6, 7, and 8) will be absent or significantly diminished, confirming that deuteration has occurred at these sites. studymind.co.uk
²H-NMR (Deuterium NMR) can also be used to directly observe the signals from the incorporated deuterium atoms, providing further confirmation of their location and the compound's structural integrity. nasa.govsigmaaldrich.com
A comprehensive Certificate of Analysis for a batch of this compound will typically include data from these methods to validate its identity, chemical purity, and isotopic enrichment.
Interactive Table: Analytical Assessment Techniques Select a technique to learn about its role in analyzing this compound.
Mass Spectrometry (MS)
This technique measures the mass-to-charge ratio of ions. For this compound, it is used to confirm the correct molecular weight, which is increased by approximately 4 Da compared to the unlabeled compound. It is the primary method for quantifying isotopic enrichment by analyzing the distribution of d0 to d4 species. rsc.orgpitt.edu¹H-NMR Spectroscopy
Proton NMR provides detailed information about the structure of a molecule. In the case of this compound, the disappearance of proton signals from the 5, 6, 7, and 8 positions of the phthalazinone ring serves as direct evidence of successful and regioselective deuteration. studymind.co.ukHPLC
Used to separate components of a mixture, it is the standard for determining the chemical purity of the final product. It ensures that the sample is free from synthetic by-products or starting materials, reporting purity as a percentage (e.g., >98%). vwr.comgoogle.comAdvanced Analytical Characterization and Bioanalytical Methodologies for Research Applications of Azelastine D4 Hcl
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
A rigorous assessment of Azelastine-d4 HCl is imperative to confirm its chemical structure, determine the position and extent of deuterium (B1214612) incorporation, and to identify and quantify any impurities. This is achieved through a combination of sophisticated spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it plays a pivotal role in the characterization of deuterated compounds like this compound. Both ¹H NMR and ²H NMR are employed to confirm the exact position of the deuterium atoms and to determine the isotopic enrichment.
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions would be absent or significantly diminished, providing clear evidence of successful labeling. Conversely, the ²H NMR spectrum would exhibit signals at chemical shifts corresponding to the sites of deuterium incorporation. medchemexpress.com The integration of these signals in the ²H NMR spectrum, or the comparison of residual proton signals in the ¹H NMR spectrum against a non-deuterated internal standard, allows for the quantification of isotopic enrichment. medchemexpress.com
Table 1: Hypothetical ¹H NMR and ²H NMR Data for this compound
| Position | Expected ¹H NMR Signal (Non-deuterated Azelastine) | Expected ¹H NMR Signal (this compound) | Expected ²H NMR Signal (this compound) |
| Phthalazinone Ring Protons | Present | Absent/Reduced | Present |
| Azepane Ring Protons | Present | Present | Absent |
| Benzyl Protons | Present | Present | Absent |
| Methyl Protons | Present | Present | Absent |
This table is a hypothetical representation to illustrate the expected NMR data based on the principles of NMR spectroscopy for deuterated compounds.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and isotopic purity of this compound. HRMS provides a highly accurate mass measurement, allowing for the differentiation between the deuterated compound and its non-deuterated counterpart, as well as any other potential isotopic variants. medchemexpress.com
The mass spectrum of this compound will show a molecular ion peak corresponding to its increased molecular weight due to the four deuterium atoms. The isotopic pattern of the molecular ion cluster can be analyzed to confirm the number of deuterium atoms and to assess the isotopic purity.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. The fragmentation pattern of this compound is compared to that of non-deuterated Azelastine (B1213491). The mass shifts in the fragment ions containing the deuterium labels help to pinpoint the location of deuteration within the molecule. For instance, a fragment ion containing the phthalazinone ring would exhibit a mass increase of four units in this compound compared to Azelastine. scielo.brwalshmedicalmedia.com
Table 2: Expected HRMS Fragmentation Data for this compound
| Fragment | Expected m/z (Azelastine) | Expected m/z (this compound) | Interpretation |
| [M+H]⁺ | 382.1582 | 386.1834 | Molecular ion |
| Phthalazinone fragment | Varies | Varies (+4 Da) | Deuteration on the phthalazinone ring |
| Azepane fragment | Varies | Varies | No deuteration on the azepane ring |
This table presents expected m/z values based on the principles of mass spectrometry and known fragmentation patterns of similar structures.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of active pharmaceutical ingredients (APIs) and for impurity profiling. amazonaws.comjddtonline.inforesearchgate.net For this compound, reversed-phase HPLC (RP-HPLC) methods are typically developed and validated to separate the main compound from any potential process-related impurities or degradation products. amazonaws.comjddtonline.info
A typical HPLC method would utilize a C18 or similar stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). amazonaws.comjddtonline.inforesearchgate.net The method is optimized to achieve good resolution between this compound and all potential impurities. A photodiode array (PDA) detector is often used to monitor the elution profile at multiple wavelengths, which aids in peak identification and purity assessment. amazonaws.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm |
| Injection Volume | 20 µL |
This table provides a representative set of HPLC conditions based on published methods for Azelastine HCl analysis. amazonaws.com
Gas Chromatography (GC) for Volatile Impurity Analysis
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the preferred method for the analysis of volatile organic impurities (VOIs), also known as residual solvents. thermofisher.comchromatographyonline.com These are trace-level impurities that may be present from the synthesis and purification processes of the drug substance. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for these solvents based on their toxicity. thermofisher.com
For the analysis of this compound, a headspace GC-MS method would typically be employed. thermofisher.comgcms.cz This technique involves heating the sample in a sealed vial to allow the volatile impurities to partition into the headspace gas, which is then injected into the GC system. This approach prevents contamination of the GC system with the non-volatile API. The GC column separates the various volatile compounds, and the mass spectrometer provides positive identification and quantification.
Table 4: Common Residual Solvents and their GC-MS Analysis
| Solvent | Class (ICH) | Typical GC-MS Detection |
| Methanol | 2 | Possible |
| Ethanol | 3 | Possible |
| Acetone | 3 | Possible |
| Dichloromethane | 2 | Possible |
| Toluene | 2 | Possible |
This table lists common solvents that could potentially be present as residual impurities and are amenable to GC-MS analysis. thermofisher.com
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Structural Insights
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum with characteristic bands corresponding to the vibrational modes of specific functional groups. pharmatutor.orgrjtcsonline.com For Azelastine HCl, characteristic peaks for the carbonyl (C=O) stretching, C-N stretching, and aromatic C-H bending would be observed. ijcrt.orgtsijournals.com In the spectrum of this compound, shifts in the vibrational frequencies of the bonds involving deuterium would be expected, providing further confirmation of deuteration. d-nb.info
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ddl-conference.comddl-conference.com It is particularly useful for analyzing the skeletal vibrations of the molecule and can provide information about the crystalline form and conformational properties. The Raman spectrum of Azelastine HCl would show characteristic peaks, and any changes in these peaks in the spectrum of this compound could be attributed to the isotopic substitution. ddl-conference.comddl-conference.com
Table 5: Key Vibrational Bands for Azelastine HCl
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |
| C=O Stretch | ~1636-1653 | - |
| C=N & C=C Stretch | ~1653 | - |
| N-H Bend | ~1599 | - |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H Stretch | ~2800-3000 | ~2800-3000 |
This table presents approximate vibrational frequencies for the parent compound Azelastine HCl based on published data. rjtcsonline.comddl-conference.comijcrt.orgtsijournals.com
Development and Validation of Bioanalytical Methods Utilizing this compound as an Internal Standard
The primary application of this compound is as an internal standard (IS) in bioanalytical methods for the quantification of Azelastine in biological samples such as plasma. veeprho.commedchemexpress.comnih.govresearchgate.net The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis as it compensates for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the method. medchemexpress.comnih.gov
The development of a bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), involves optimizing the chromatographic separation of Azelastine and this compound, as well as the mass spectrometric detection parameters. nih.govresearchgate.netjcpjournal.org The method is then rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its reliability and suitability for its intended purpose. fda.gov
Validation parameters include selectivity, sensitivity (lower limit of quantification, LLOQ), linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix under various storage and handling conditions. fda.gov The successful validation of such a method enables its application in pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research involving Azelastine. nih.govresearchgate.netjcpjournal.org
Table 6: Typical Validation Parameters for a Bioanalytical Method Using this compound as an Internal Standard
| Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under tested conditions |
This table outlines common acceptance criteria for the validation of bioanalytical methods as per regulatory guidelines. fda.gov
Principles of Stable Isotope Internal Standard Methodology in Mass Spectrometry
Stable isotope dilution (SID) with mass spectrometry (MS) is a powerful analytical technique for the accurate quantification of analytes in complex matrices. ontosight.ai This methodology relies on the use of a stable isotope-labeled (SIL) internal standard, such as this compound. acanthusresearch.com The core principle involves adding a known amount of the SIL internal standard to a sample containing the analyte of interest (the unlabeled compound). ontosight.aiup.ac.za
The SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.com Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard to the same extent. scispace.com
The mass spectrometer distinguishes between the analyte and the SIL internal standard based on their mass-to-charge (m/z) ratio. ontosight.ai By measuring the ratio of the signal intensity of the analyte to that of the known amount of internal standard, the concentration of the analyte in the original sample can be determined with high accuracy and precision. up.ac.za This method effectively compensates for matrix effects, which are a common source of imprecision in quantitative LC-MS/MS analyses. waters.com
A crucial aspect of a good SIL internal standard is the stability of the isotope label. acanthusresearch.com Deuterium labels should be placed in positions on the molecule where they are not susceptible to exchange with protons from the solvent or matrix components. acanthusresearch.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Azelastine and Metabolites
Developing a robust and sensitive LC-MS/MS method is critical for the simultaneous determination of azelastine and its metabolites, such as desmethylazelastine (B192710), in biological fluids. nih.govdrugbank.com The process involves optimizing several key parameters to achieve the desired selectivity, sensitivity, and speed of analysis.
Chromatographic Separation: The goal of the liquid chromatography (LC) step is to separate the analytes of interest from each other and from endogenous matrix components. This is typically achieved using a reversed-phase column. The choice of mobile phase composition (often a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer) and the gradient elution program are optimized to achieve good peak shape and resolution. For instance, a study successfully used an isocratic chromatographic condition for the separation of azelastine and desmethylazelastine. nih.gov
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The analytes are first ionized, typically using electrospray ionization (ESI), and the precursor ions corresponding to the protonated molecules of azelastine, its metabolites, and the internal standard (this compound) are selected in the first mass analyzer. These precursor ions are then fragmented in a collision cell, and specific product ions for each compound are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and reduces interferences. researchgate.net
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Azelastine | 382.2 | 112.2 | researchgate.net |
| Desmethylazelastine | Data not available in the provided search results | Data not available in the provided search results | |
| This compound | Data not available in the provided search results | Data not available in the provided search results |
During method development, challenges such as signal loss for certain analytes may arise. For example, one study reported an abnormal signal loss for desmethylazelastine, which was attributed to its adsorption to glass surfaces and was resolved by using plastic tubes. nih.govekb.eg
Method Validation Parameters for Preclinical Sample Analysis
To ensure that a bioanalytical method is reliable and reproducible for its intended purpose, it must undergo a thorough validation process. avancebio.comscispace.com Regulatory agencies like the FDA and EMA provide guidelines for bioanalytical method validation. europa.eu The key validation parameters for preclinical sample analysis include:
Accuracy: This measures the closeness of the determined value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of the nominal concentration. au.dk
Precision: This assesses the degree of agreement among multiple measurements of the same sample. au.dk It is usually expressed as the coefficient of variation (%CV) and includes both intra-day (repeatability) and inter-day (intermediate) precision. au.dk
Sensitivity: This is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov The analyte response at the LLOQ should be significantly higher than the response of a blank sample. pmda.go.jp
Matrix Effects: This evaluates the influence of co-eluting matrix components on the ionization of the analyte. waters.com It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. scispace.com
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | pmda.go.jp |
| Precision | ≤15% CV (≤20% at LLOQ) | au.dk |
| LLOQ Analyte Response | At least 5 times the blank response | pmda.go.jp |
Sample Preparation Strategies for Biological Matrices
The goal of sample preparation is to extract the analytes of interest from the complex biological matrix, remove interferences, and concentrate the sample to a level suitable for LC-MS/MS analysis. slideshare.netnih.gov The choice of technique depends on the nature of the analyte, the biological matrix, and the desired level of cleanliness and sensitivity. waters.com Common strategies for biological matrices such as in vitro samples and animal tissues/fluids include:
Protein Precipitation (PPT): This is a simple and fast technique where a precipitating agent, such as acetonitrile or methanol, is added to the sample to denature and remove proteins. opentrons.com While effective for many applications, it may not provide the cleanest extracts, potentially leading to higher matrix effects. waters.com
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. opentrons.com LLE can provide cleaner extracts than PPT and is effective for concentrating analytes. slideshare.net
Solid-Phase Extraction (SPE): This is a highly selective technique that uses a solid sorbent to isolate analytes from the sample matrix. opentrons.com SPE can provide very clean extracts and high analyte concentration, leading to improved sensitivity and reduced matrix effects. waters.com
The choice of sample preparation method can significantly impact the recovery of the analyte and the extent of matrix effects. waters.com Therefore, the extraction efficiency should be evaluated during method development and validation.
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal | Simple, fast, high throughput | Less clean, higher matrix effects | waters.comopentrons.com |
| Liquid-Liquid Extraction (LLE) | Differential solubility | Cleaner extracts, good concentration | More labor-intensive, solvent-consuming | slideshare.netopentrons.com |
| Solid-Phase Extraction (SPE) | Selective adsorption | Very clean extracts, high concentration, high selectivity | More complex, requires method development | waters.comopentrons.com |
Preclinical Pharmacokinetic, Distribution, and Metabolic Fate Investigations of Azelastine D4 Hcl
In Vitro Metabolic Stability and Metabolite Identification Using Azelastine-d4 HCl
In vitro studies are fundamental to understanding how a drug candidate is metabolized in the body. For this compound, these studies provide critical insights into its stability and the enzymes responsible for its biotransformation.
The stability of a drug in the liver is a key determinant of its oral bioavailability and dosing regimen. Hepatic microsomes and hepatocytes are standard in vitro models used to assess this stability. nih.govresearchgate.net While specific data on the metabolic stability of this compound in these systems is not extensively detailed in the public domain, the general principles of such studies are well-established.
Incubation of this compound with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, allows for the determination of its intrinsic clearance. google.comtandfonline.com Similarly, studies with cryopreserved hepatocytes provide a more complete picture of metabolic processes, including both Phase I and Phase II metabolism. nih.govresearchgate.net The rate of disappearance of the parent compound (this compound) over time is measured to calculate its half-life (t½) and intrinsic clearance (CLint). These parameters are crucial for predicting the hepatic clearance of the drug in vivo.
| Parameter | Description | Relevance |
| Half-life (t½) | The time it takes for the concentration of this compound to be reduced by half in the incubation system. | A shorter half-life suggests faster metabolism and potentially lower bioavailability. |
| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for this compound. | Used in models to predict in vivo hepatic clearance and first-pass metabolism. |
Advanced mass spectrometry (MS) techniques are indispensable for identifying and structuring elucidating drug metabolites. researchgate.net The use of a deuterated parent compound like this compound simplifies this process significantly. The deuterium (B1214612) atoms act as a "mass tag," allowing for the easy differentiation of drug-related material from endogenous compounds in the complex matrix of a biological sample. medchemexpress.com
When this compound is incubated with liver microsomes or hepatocytes, its metabolites will also contain the deuterium label, shifted in mass from the non-deuterated analogs. High-resolution mass spectrometry can precisely measure the mass-to-charge ratio (m/z) of these deuterated metabolites. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that aids in their definitive identification. researchgate.net The primary metabolite of azelastine (B1213491) is desmethylazelastine (B192710), which also possesses antihistaminic activity. sanofi.comdroracle.ai Therefore, a key deuterated metabolite identified would be desmethylazelastine-d4.
| Technique | Application | Advantage of Deuteration |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement of parent drug and metabolites. | Easily distinguishes drug-related peaks from background noise due to the unique mass of deuterium. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites through fragmentation patterns. | The deuterium label helps in tracking the metabolic fate of specific parts of the molecule. |
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. solvobiotech.combienta.net For azelastine, the cytochrome P450 (CYP) family of enzymes plays a major role in its oxidative metabolism. wikipedia.org
Studies using human liver microsomes and a panel of recombinant human CYP enzymes have identified the key players in azelastine's metabolism. The N-demethylation of azelastine to its active metabolite, desmethylazelastine, is a primary metabolic pathway. nih.gov Research has shown that multiple CYP isoforms are involved in this process.
Specifically, CYP3A4 and CYP2D6 have been identified as the main enzymes responsible for azelastine N-demethylation, with a smaller contribution from CYP1A2. nih.gov The involvement of multiple enzymes suggests that the metabolism of azelastine is not solely reliant on a single pathway, which can be advantageous in avoiding significant drug interactions. researchgate.net
| Enzyme | Role in Azelastine Metabolism | Significance |
| CYP3A4 | Major contributor to the N-demethylation of azelastine. nih.gov | High potential for drug interactions with inhibitors or inducers of this enzyme. |
| CYP2D6 | Significant contributor to azelastine N-demethylation, particularly at lower concentrations. nih.gov | Genetic polymorphisms in CYP2D6 could lead to inter-individual variability in azelastine metabolism. |
| CYP1A2 | Minor contributor to azelastine N-demethylation. nih.gov | Less likely to be a major source of clinically significant drug interactions. |
Identification and Characterization of Deuterated Metabolites via Advanced Mass Spectrometry
In Vivo Preclinical Pharmacokinetic (PK) Profiling in Animal Models Using this compound
In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. The use of this compound in these studies allows for precise quantification of the drug and its metabolites. medchemexpress.com
Pharmacokinetic data for intranasal azelastine is somewhat limited, but studies in animal models provide valuable insights. researchgate.net Following administration, the absorption and bioavailability of this compound would be determined by measuring its concentration in plasma over time.
In beagle dogs, studies with the non-deuterated form of azelastine have shown that the drug is extensively distributed into tissues. nih.gov The systemic bioavailability of azelastine after intranasal administration is approximately 40%. wikipedia.org Peak plasma concentrations are typically reached within a few hours of administration. researchgate.netnih.gov
| PK Parameter | Description | Typical Findings for Azelastine (Non-deuterated) |
| Cmax (Maximum Concentration) | The highest concentration of the drug reached in the plasma. | Varies depending on the dose and animal model. |
| Tmax (Time to Cmax) | The time at which Cmax is reached. | Approximately 2-3 hours after intranasal administration. nih.gov |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. | Approximately 40% for intranasal administration. wikipedia.org |
Understanding where a drug distributes in the body is critical for assessing its potential efficacy and safety. Studies in animal models can reveal the extent of tissue penetration and whether the drug accumulates in specific organs.
For azelastine, animal studies have indicated that the drug is widely distributed throughout the body, as suggested by its large apparent volume of distribution. researchgate.netnih.gov There is evidence of preferential uptake of azelastine and its active metabolite, desmethylazelastine, in the lungs, which is a target tissue for its anti-asthmatic effects. researchgate.net The use of this compound in such studies would allow for more sensitive and specific quantification of tissue concentrations, providing a clearer picture of its distribution profile.
Excretion Pathways and Mass Balance Studies in Animal Models
Studies investigating the excretion and mass balance of radiolabeled azelastine hydrochloride in animal models have been crucial in understanding its elimination from the body. While specific data for this compound is not available, studies on the non-deuterated parent compound, ¹⁴C-azelastine hydrochloride, provide foundational knowledge. It is anticipated that the excretion pathways for this compound would be qualitatively similar to those of azelastine HCl.
In animal models such as rats and guinea pigs, the primary route of elimination for azelastine and its metabolites is through biliary excretion into the feces. fda.govnii.ac.jp Following oral administration of ¹⁴C-azelastine hydrochloride to rats, approximately 75% of the administered radioactivity was recovered in the feces, with less than 10% being unchanged azelastine. researchgate.netnih.govsanofi.com This indicates extensive metabolism prior to excretion.
In rats, following either oral or intravenous administration, a significant portion of the dose is eliminated in the bile. fda.gov Specifically, about 50% of an oral dose and up to 80% of an intravenous dose were eliminated via the biliary route. fda.gov These studies also revealed evidence of enterohepatic recirculation, with about 19% of the biliary radioactivity being reabsorbed. fda.gov The metabolic profile in mice, rats, guinea pigs, and dogs is qualitatively similar, with desmethylazelastine being a major metabolite. fda.gov
In guinea pigs, pharmacokinetic studies after intravenous or oral administration of ¹⁴C-azelastine hydrochloride also confirmed that the drug is widely distributed and extensively metabolized. nih.gov The major excretion pathway was determined to be fecal. nii.ac.jp
The following table summarizes the mass balance findings for azelastine hydrochloride in rats.
Table 1: Mass Balance of ¹⁴C-Azelastine Hydrochloride in Rats
| Route of Administration | Excretion Pathway | Percentage of Administered Dose | Reference |
|---|---|---|---|
| Oral | Feces | ~75% | researchgate.netnih.govsanofi.com |
| Oral | Bile | ~50% | fda.gov |
Data pertains to the non-deuterated compound, azelastine hydrochloride.
Assessment of Kinetic Isotope Effects (KIE) on Azelastine Metabolism and PK
The substitution of hydrogen with deuterium at specific, metabolically vulnerable sites in a drug molecule can significantly alter its pharmacokinetic profile. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of deuterated drug design.
Theoretical Framework of Deuterium Kinetic Isotope Effects
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The deuterium KIE specifically refers to the rate change observed when a hydrogen (H) atom is replaced by a deuterium (D) atom. This effect stems from the fundamental differences in the vibrational energy of the carbon-hydrogen (C-H) bond versus the carbon-deuterium (C-D) bond. portico.orgnumberanalytics.com
Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does. researchgate.net This results in a lower zero-point energy for the C-D bond compared to the C-H bond. portico.org Consequently, more energy is required to break a C-D bond than a C-H bond. portico.org
In the context of drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (P450) enzymes, and these reactions often involve the cleavage of a C-H bond as the rate-determining step. nih.gov When a hydrogen at the site of metabolism is replaced with deuterium, the higher energy required to cleave the C-D bond can lead to a significant reduction in the rate of metabolism. wikipedia.org This is referred to as a primary kinetic isotope effect, and for deuterium, the ratio of the reaction rates (kH/kD) can be greater than 2. portico.orgnumberanalytics.com
Experimental Determination of KIE in Preclinical Systems (in vitro, in vivo animal)
The magnitude of the KIE for a deuterated compound like this compound must be determined experimentally. This is typically done in preclinical systems, both in vitro and in vivo.
In vitro studies often utilize liver microsomes or recombinant human cytochrome P450 enzymes to assess the metabolic stability of the deuterated compound compared to its non-deuterated counterpart. portico.org The rate of disappearance of the parent compound or the rate of formation of a specific metabolite is measured for both this compound and azelastine HCl. The ratio of these rates provides the KIE value. Common analytical methods for these competition experiments include mass spectrometry and NMR spectroscopy. researchgate.net
In vivo animal studies involve administering this compound and azelastine HCl to animal models (e.g., rats, mice) and collecting plasma or tissue samples over time. Pharmacokinetic parameters such as clearance (CL), half-life (t½), and area under the curve (AUC) are determined for both compounds. A significant difference in these parameters, such as a lower clearance and longer half-life for the deuterated version, would provide in vivo evidence of a metabolic KIE. nih.gov
The following table illustrates hypothetical data from an in vitro microsomal stability assay comparing Azelastine HCl with this compound, where deuterium substitution has occurred at a primary site of metabolism.
Table 2: Illustrative in vitro Metabolic Stability and KIE
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Calculated KIE (kH/kD) |
|---|---|---|---|
| Azelastine HCl | 25 | 27.7 | - |
This table contains illustrative data to demonstrate the concept of KIE and is not based on actual experimental results for this compound.
Implications of KIE for Drug Metabolism Research and Design
The deliberate use of the deuterium kinetic isotope effect has significant implications for drug metabolism research and the design of new chemical entities. researchgate.netresearchgate.net By strategically replacing hydrogen with deuterium at sites of metabolic oxidation, medicinal chemists can fine-tune the pharmacokinetic properties of a drug. researchgate.net
Key implications include:
Improved Metabolic Stability: A primary goal of deuteration is to slow the rate of metabolic clearance, which can lead to a longer drug half-life. wikipedia.org For a compound like azelastine, which is subject to oxidative metabolism, this could potentially lead to a more sustained therapeutic effect. researchgate.net
Reduced Formation of Metabolites: By slowing the metabolism of the parent drug, deuteration can also reduce the formation of certain metabolites. This can be advantageous if a metabolite is associated with adverse effects or if it is an active metabolite with a different pharmacological profile.
Potential for Lower Dosing: An improved pharmacokinetic profile, characterized by a longer half-life and increased exposure (AUC), may allow for lower or less frequent dosing to achieve the desired therapeutic concentrations. researchgate.net
Elucidation of Metabolic Pathways: KIE studies are a powerful tool to identify the specific sites on a molecule that are most susceptible to metabolic attack and to understand which enzymatic pathways are rate-limiting. ontosight.ai This information is invaluable for structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.
The application of KIE in drug design represents a rational approach to optimize a drug's disposition by modulating its metabolism, potentially leading to safer and more effective medicines. researchgate.net
Preclinical Pharmacodynamic Pd and Mechanistic Studies Involving Azelastine D4 Hcl
Comparative Receptor Binding Affinity Studies (in vitro systems)
The primary mechanism of action for azelastine (B1213491) is the potent and selective antagonism of the histamine (B1213489) H1 receptor. nih.govdrugbank.comdroracle.ai In competitive radioligand binding assays using human lung tissue, azelastine hydrochloride demonstrated a high affinity for histamine H1 receptors, with IC50 values that were consistently as low or lower than other antihistamines. nih.govresearchgate.net Its binding affinity for the H1 receptor is reported to be approximately tenfold greater than that of chlorpheniramine (B86927) on a milligram-per-milligram basis. nih.govresearchgate.net
Conversely, azelastine HCl shows a very low affinity for both beta-adrenergic and muscarinic receptors. drugbank.com This selectivity contributes to its targeted action on allergic responses without significant off-target effects associated with these other receptor systems. drugbank.com The major metabolite of azelastine, desmethylazelastine (B192710), also possesses H1-receptor antagonist activity. droracle.ai
While specific comparative binding data for Azelastine-d4 HCl is not extensively published, the use of stable isotope-labeled compounds is crucial for in vitro competition binding experiments to precisely evaluate the affinity and binding kinetics of compounds to their receptors. medchemexpress.com The isotopic labeling in this compound can help distinguish it from its non-deuterated counterpart in complex biological samples, aiding in the detailed characterization of receptor interactions.
Table 1: Receptor Binding Profile of Azelastine Hydrochloride
| Receptor | Relative Affinity | Reference |
|---|---|---|
| Histamine H1 Receptor | High | nih.govresearchgate.net |
| Histamine H2 Receptor | Low | drugbank.com |
| Beta-Adrenergic Receptors | Very Low | |
| Muscarinic Receptors | Very Low |
In Vitro Functional Assays (e.g., cellular assays, enzyme inhibition)
Beyond its direct receptor antagonism, azelastine hydrochloride exhibits a broad range of anti-inflammatory and mast cell-stabilizing effects, as demonstrated in various in vitro functional assays. wikipedia.org These studies reveal a multi-faceted mechanism of action that contributes to its therapeutic effects. Data from these assays on the parent compound provide the mechanistic framework for research utilizing this compound.
Azelastine has been shown to inhibit the synthesis or release of multiple chemical mediators involved in both early and late-stage allergic reactions. hres.ca This includes the inhibition of leukotrienes, histamine, platelet-activating factor (PAF), and serotonin. droracle.aihres.ca In studies on human cells, azelastine has been observed to prevent the release of interleukin-6, tryptase, and TNF-alpha from mast cells. drugbank.com It also downregulates the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in inflammatory cell migration. nih.govresearchgate.net
In more recent mechanistic studies using HeLa cervical cancer cells, azelastine hydrochloride demonstrated dose-dependent effects on fundamental cellular processes. At lower concentrations (15–25 µM), it induced autophagy, as evidenced by cellular vacuolization and increased activity of the lysosomal enzymes cathepsin D and L. mdpi.comnih.gov At higher concentrations (45–90 µM), azelastine promoted apoptosis by activating caspase 3/7 and inactivating the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net Furthermore, it caused DNA damage and arrested the cell cycle in the S phase. mdpi.comresearchgate.net
Table 2: Summary of In Vitro Functional Effects of Azelastine Hydrochloride
| Assay/Model | Effect | Concentration/Details | Reference |
|---|---|---|---|
| HeLa Cells | Induction of Apoptosis | 45-90 µM | mdpi.comnih.gov |
| HeLa Cells | Induction of Autophagy | 15-25 µM | mdpi.comnih.gov |
| HeLa Cells | Increased Cathepsin D & L Activity | Peak at 15-25 µM | mdpi.comnih.gov |
| HeLa Cells | Cell Cycle Arrest | S Phase block at 15-90 µM | mdpi.com |
| HeLa Cells | Reduced Cell Viability (MTT Assay) | IC50 ~45 µM | mdpi.com |
| Human Mast Cells | Inhibition of Mediator Release (e.g., Histamine, TNF-alpha) | N/A | drugbank.com |
| Isolated Human Nasal Mucosa | Inhibition of Methoxamine-induced Contraction | Significant at ≥10⁻⁶ M | rhinologyjournal.com |
| Human 3D Nasal Tissue Model | Inhibition of Influenza A (H1N1) Replication | N/A | nih.gov |
Exploration of Isotopic Effects on Target Engagement and Biological Pathways
The primary purpose of creating a deuterated analog like this compound is to leverage the kinetic isotope effect (KIE). medchemexpress.com Replacing hydrogen with its heavier isotope, deuterium (B1214612), creates a stronger chemical bond (C-D vs. C-H). This can alter the kinetics of biological processes, particularly metabolic reactions where the cleavage of a C-H bond is the rate-determining step.
By slowing down metabolism at specific sites, deuteration can lead to a longer half-life and potentially prolonged engagement with its biological target. medchemexpress.com Stable isotope-labeled compounds like this compound are instrumental in pharmacokinetic studies, allowing for precise tracking and quantification of the drug and its metabolites through techniques like mass spectrometry and nuclear magnetic resonance (NMR). medchemexpress.com This helps to clearly distinguish the administered drug from its endogenous counterparts and reduces analytical interference, improving the accuracy of metabolic pathway reconstruction. medchemexpress.com
While direct studies on the isotopic effects of this compound are not widely published, research on other deuterated compounds provides insight. For example, computational studies on the histamine H2 receptor showed that deuteration of histamine significantly increased its binding affinity, which was attributed to altered hydrogen bonding interactions within the receptor's binding pocket. This highlights how isotopic substitution can directly influence receptor-ligand dynamics, a principle that is applicable to the study of this compound's interaction with the H1 receptor.
Preclinical Efficacy Studies in Animal Models (focused on mechanism/research)
Preclinical studies in various animal models have been crucial for elucidating the multifaceted anti-allergic and anti-inflammatory mechanisms of azelastine, the parent compound of this compound. These studies provide in vivo validation of the effects observed in vitro.
In a mouse model of allergic conjunctivitis, azelastine was shown to inhibit both the immediate- and late-phase allergic responses. Mechanistically, this was associated with a significant decrease in inflammatory cell infiltration and a downregulation of ICAM-1 expression on conjunctival epithelial cells. In another study, azelastine was found to antagonize both histamine- and leukotriene-induced bronchospasm in animal models, confirming its dual action against key mediators of asthma. nih.gov
Further research in animal models of allergic rhinitis demonstrated that the combination of azelastine with the corticosteroid mometasone (B142194) resulted in a synergistic effect on reducing allergic inflammation compared to either agent used alone. fagronacademy.us In studies on colon tumorigenesis in mice, oral administration of azelastine was found to exert a significant inhibitory effect on tumor growth. researchgate.net Mechanistic investigation revealed that this anti-cancer effect was mediated through the direct binding of azelastine to the ARF1 protein, which in turn inhibited a signaling cascade (IQGAP1-ERK-Drp1) involved in mitochondrial fission, a process crucial for cancer cell proliferation. researchgate.net These studies showcase the utility of animal models in uncovering novel biological pathways affected by azelastine.
In the event of an overdose based on animal studies, disturbances to the central nervous system, including drowsiness, confusion, and coma, are anticipated. hres.ca
Role and Application of Azelastine D4 Hcl As a Certified Reference Material and Research Standard
Development and Qualification as a Stable Isotope Labeled Internal Standard
The development of Azelastine-d4 HCl as a stable isotope-labeled (SIL) internal standard is a meticulous process aimed at producing a high-purity, well-characterized compound. veeprho.comaxios-research.com The key feature of this compound is the substitution of four hydrogen atoms with deuterium (B1214612) atoms in the azepane ring of the Azelastine (B1213491) molecule. veeprho.com This isotopic labeling results in a compound that is chemically identical to the parent drug, Azelastine, but has a higher molecular weight. bdg.co.nz
The qualification of this compound as an internal standard involves rigorous testing to verify its identity and purity. bdg.co.nz Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the molecular structure and assess the purity of the compound. bdg.co.nz A Certificate of Analysis (CoA) is typically provided with the standard, which includes detailed information on the compound's identity, purity, and the specific analytical methods used for its characterization. bdg.co.nz The target HPLC purity for such standards is often greater than 98%. bdg.co.nz
The use of SIL internal standards like this compound is the gold standard in quantitative mass spectrometry-based bioanalysis. medchemexpress.com Because this compound co-elutes with the unlabeled analyte (Azelastine) during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects. medchemexpress.comnih.gov This leads to a significant improvement in the accuracy and precision of the analytical method. medchemexpress.com
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C22H20D4ClN3O.HCl |
| Molecular Weight | 422.38 g/mol |
| Isotopic Enrichment | Typically high, ensuring minimal interference from the unlabeled analog |
| Purity | Often >98% by HPLC |
| Common Use | Internal standard in LC-MS/MS assays |
Applications in Quantitative Analytical Methods for Drug Discovery and Development Support
This compound plays a crucial role in various stages of drug discovery and development, primarily in the quantitative analysis of Azelastine in biological matrices and pharmaceutical formulations. veeprho.com Its application as an internal standard is fundamental to developing robust and reliable bioanalytical methods, which are essential for pharmacokinetic (PK) studies, therapeutic drug monitoring, and metabolic research. veeprho.comveeprho.com
In drug discovery, sensitive and accurate analytical methods are required to determine the concentration of a drug candidate in biological samples like plasma and tissue. fda.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity. researchgate.net The inclusion of this compound as an internal standard in these assays allows for precise quantification of Azelastine, even at very low concentrations. researchgate.net This is critical for establishing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. medchemexpress.com
During drug development, these validated bioanalytical methods are used to support clinical trials by providing accurate data on drug concentrations in patients. This information is vital for dose-finding studies and for ensuring patient safety and drug efficacy. Furthermore, the use of this compound is integral to method validation as per regulatory guidelines, ensuring the reliability of data submitted to regulatory agencies. clearsynth.com
Impurity Profiling and Reference Standard Development for Azelastine and its Related Substances
The control of impurities is a critical aspect of pharmaceutical manufacturing and quality control. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set strict limits on the levels of impurities in drug substances and products. sigmaaldrich.com this compound, along with other certified reference standards of Azelastine and its known impurities, is essential for the development and validation of analytical methods used for impurity profiling.
Pharmaceutical companies and regulatory agencies utilize these reference standards to identify and quantify impurities in batches of Azelastine. synzeal.comsynzeal.com This ensures that the drug product meets the required quality and safety standards. The availability of well-characterized reference standards for impurities such as Azelastine Impurity B, D, and E allows for the accurate monitoring of their levels throughout the manufacturing process and during stability studies. sigmaaldrich.com
The development of these reference standards involves the synthesis or isolation of the impurity, followed by extensive characterization to confirm its structure and purity. synzeal.com These standards are then used to develop and validate analytical methods, typically HPLC or LC-MS, for the routine analysis of Azelastine drug substance and drug product. ekb.eg
Commonly Referenced Azelastine Impurities:
| Impurity Name | Source |
| Azelastine Related Compound B | USP, EP |
| Azelastine Related Compound D | USP, EP |
| Azelastine Related Compound E | USP, EP |
| N-Desmethyl Azelastine | Metabolite |
Stability and Storage Considerations for Research Standards of this compound
The stability and proper storage of research standards like this compound are paramount to maintaining their integrity and ensuring the accuracy of analytical results. bdg.co.nz Manufacturers of certified reference materials provide specific recommendations for the storage of these compounds.
Typically, isotope-labeled compounds like this compound are assigned a default re-test date, which can be extended as more stability data is collected. bdg.co.nz For example, a newly prepared unlabeled compound might have a one-year re-test date, while an isotope-labeled compound may have a default five-year re-test date. bdg.co.nz
Proper storage conditions are crucial. For long-term storage, it is often recommended to keep the standard in a freezer. fishersci.com The container should be kept tightly closed in a dry and well-ventilated place to prevent degradation from moisture and other environmental factors. fishersci.com Some suppliers recommend storing the compound at -80°C for long-term stability, especially when in solution. medchemexpress.com For short-term shipping, room temperature may be acceptable for a limited time. medchemexpress.com It is essential to follow the specific storage instructions provided on the Certificate of Analysis or the product's safety data sheet. fishersci.commedchemexpress.com
General Storage Recommendations for this compound:
| Condition | Recommendation |
| Long-term Storage (Solid) | Store in a freezer, tightly sealed and in a dry environment. fishersci.com |
| Long-term Storage (In Solution) | Can be stored at -80°C for up to 6 months. medchemexpress.com |
| Short-term Storage/Shipping | Room temperature for less than two weeks may be acceptable. medchemexpress.com |
Adherence to these storage and handling guidelines ensures that the research standard remains stable and suitable for its intended analytical purpose over its shelf life.
Advanced Spectroscopic Characterization and Deuterium Scrambling Investigations of Azelastine D4 Hcl
Comprehensive NMR Spectroscopy for Deuterium (B1214612) Purity and Location
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural analysis of organic molecules, and it plays a critical role in verifying the isotopic purity and the specific location of deuterium atoms in isotopically labeled compounds like Azelastine-d4 HCl.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the primary NMR methods employed. In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons on the phthalazinone ring confirms the successful incorporation of deuterium at these positions. The integration of the remaining proton signals allows for a quantitative assessment of the deuterium incorporation, thereby establishing the isotopic purity of the material.
Conversely, Deuterium (²H) NMR spectroscopy provides direct evidence of the deuterium atoms. The chemical shifts in the ²H NMR spectrum correspond directly to the deuterated sites, offering unambiguous confirmation of their location. The sharpness and singularity of the resonance peaks are indicative of a high degree of isotopic enrichment and a lack of significant isotopic scrambling during synthesis.
Table 7.1.1: Representative ¹H NMR Chemical Shift Data for Azelastine (B1213491) HCl and Expected Changes for this compound
| Proton Position | Azelastine HCl (δ, ppm) | This compound (Expected Observation) |
| Phthalazinone Ring Protons | ~7.8 - 8.5 | Signal absent or significantly diminished |
| Chlorobenzyl Ring Protons | ~7.3 - 7.5 | No significant change |
| Methylazepane Ring Protons | ~2.5 - 3.5 | No significant change |
| Methylene Bridge Proton | ~4.8 | No significant change |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry for Isotopic Integrity and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the isotopic integrity and molecular weight of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) measurement, allowing for the differentiation between the deuterated and non-deuterated forms of the molecule.
The nominal mass of Azelastine is 381.16 g/mol . With the substitution of four hydrogen atoms (atomic mass ~1.008 amu) with four deuterium atoms (atomic mass ~2.014 amu), the expected molecular weight of Azelastine-d4 is approximately 385.18 g/mol . HRMS can measure this mass with precision in the parts-per-million (ppm) range, confirming the incorporation of exactly four deuterium atoms.
Furthermore, tandem mass spectrometry (MS/MS) experiments are utilized to investigate the fragmentation pathways of this compound. By subjecting the parent ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The masses of the resulting fragment ions can reveal whether the deuterium labels are retained or lost in specific fragments. This information is crucial for selecting appropriate precursor-product ion transitions in quantitative analyses using multiple reaction monitoring (MRM) to ensure that the monitored fragment retains the deuterium label, thus maintaining analytical specificity.
Table 7.2.1: High-Resolution Mass Spectrometry Data for Azelastine-d4
| Parameter | Value |
| Chemical Formula | C₂₂H₂₀D₄ClN₃O |
| Calculated Monoisotopic Mass | 385.1882 |
| Measured Monoisotopic Mass (Example) | 385.1875 |
| Mass Accuracy (Example) | < 5 ppm |
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Structural Insights
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, offers valuable insights into the conformational and structural features of this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.
In the context of this compound, the most significant spectral changes are expected in the regions associated with C-H bond vibrations. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of the corresponding stretching and bending frequencies to lower wavenumbers. For instance, the aromatic C-H stretching vibrations typically observed around 3000-3100 cm⁻¹ in the FTIR and Raman spectra of Azelastine HCl would be replaced by C-D stretching vibrations at approximately 2200-2300 cm⁻¹ in this compound.
Table 7.3.1: Key Vibrational Frequency Shifts in this compound
| Vibrational Mode | Azelastine HCl (Approx. Wavenumber, cm⁻¹) | This compound (Expected Approx. Wavenumber, cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | Absent or significantly diminished |
| Aromatic C-D Stretch | Not applicable | 2200 - 2300 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch (Amide) | ~1680 | No significant change |
| C=N Stretch | ~1600 | No significant change |
Deuterium Scrambling Mechanisms and Detection in Analytical and Biological Systems
Deuterium scrambling refers to the unintentional rearrangement or exchange of deuterium atoms within a molecule or with the surrounding environment. This phenomenon can compromise the integrity of a deuterated internal standard, potentially leading to inaccurate quantitative results.
The primary mechanism for deuterium scrambling in a molecule like this compound would involve exchange with protic solvents or acidic/basic conditions, particularly if the deuterium atoms are located at labile positions. However, the deuterium atoms in this compound are strategically placed on an aromatic ring (the phthalazinone moiety), which are generally stable and not prone to exchange under typical analytical and biological conditions.
Detection of deuterium scrambling can be achieved through meticulous analysis using HRMS and NMR. In HRMS, scrambling might manifest as the appearance of ions with unexpected mass-to-charge ratios (e.g., M+1, M+2, M+3 instead of the expected M+4). In ¹H NMR, the appearance of small signals in the regions where protons are expected to be absent would be a clear indicator of back-exchange or scrambling.
For this compound, the stability of the aromatic C-D bonds is high, and significant scrambling is not anticipated during routine sample preparation, storage, or analysis. However, it is a critical parameter to assess during the validation of bioanalytical methods, for instance, by incubating the standard in the biological matrix for extended periods and at various temperatures to confirm its isotopic stability.
Computational and Theoretical Studies on Azelastine D4 Hcl
Quantum Chemical Calculations of Deuterium (B1214612) Effects on Molecular Properties and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the subtle electronic and vibrational changes induced by isotopic substitution. nih.govresearchgate.net While specific DFT studies on Azelastine-d4 HCl are not prevalent in public literature, the principles derived from quantum mechanics allow for a robust theoretical understanding.
The primary effect of replacing hydrogen with deuterium is the increase in mass, which significantly alters the vibrational frequencies of the molecule. The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. This change can be precisely calculated and is a key factor in the kinetic isotope effect discussed later. DFT calculations can model the vibrational spectra (IR and Raman) of both Azelastine (B1213491) and Azelastine-d4, predicting a noticeable shift in the stretching and bending modes associated with the N-methyl group. nih.govmdpi.com For instance, the C-H stretching frequencies typically appear around 2800-3000 cm⁻¹, whereas C-D stretching frequencies are expected to appear at a lower wavenumber, approximately 2100-2200 cm⁻¹.
Beyond vibrational analysis, quantum chemical calculations can determine various molecular properties. researchgate.net These include optimized molecular geometry, bond lengths, bond angles, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. researchgate.net While deuteration is not expected to cause a large change in the electronic structure or the HOMO-LUMO gap, subtle alterations in zero-point vibrational energy (ZPVE) can influence molecular stability and reactivity. jsps.go.jp
| Molecular Property | Azelastine (C-H bonds) | Azelastine-d4 (C-D bonds) | Expected Impact of Deuteration |
|---|---|---|---|
| Vibrational Stretching Frequency | ~2960 cm⁻¹ | ~2200 cm⁻¹ | Significant decrease due to increased reduced mass. |
| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower | Leads to a higher activation energy barrier for bond cleavage. |
| Bond Length (C-H vs. C-D) | Slightly longer | Slightly shorter | Minor decrease due to lower ZPVE. |
| HOMO-LUMO Energy Gap | Baseline Value | Negligibly Changed | Isotopic substitution has minimal effect on frontier molecular orbitals. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as Azelastine-d4, and its biological target. nih.govmdpi.com The primary pharmacological action of Azelastine is as an antagonist of the histamine (B1213489) H1 receptor (H1R). nih.govdrugbank.com
Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability. nih.govfrontiersin.org For Azelastine, MD simulations can confirm the stability of the predicted binding pose and identify key conformational changes. nih.gov A simulation of Azelastine-d4 complexed with H1R would likely show similar stability, as the critical interactions governing binding affinity are not significantly impacted by the isotopic substitution on the N-methyl group. Some computational studies have explored Azelastine's interactions with other targets, such as the main protease of SARS-CoV-2 and acetylcholinesterase, using these methods. nih.govresearchgate.net
| Interaction Type | Potential Interacting Residues in H1R | Part of Azelastine Involved |
|---|---|---|
| Ionic/Hydrogen Bond | Asp107 | Protonated nitrogen in the azepane ring |
| π-π Stacking | Phe432, Trp428 | Phthalazinone and chlorobenzyl rings |
| Hydrophobic Interactions | Trp158, Phe199, Leu163 | Chlorobenzyl and phthalazinone moieties |
In Silico Prediction of Metabolic Fate and Kinetic Isotope Effects
One of the most significant applications of deuteration in drug design is to alter metabolic pathways by leveraging the kinetic isotope effect (KIE). google.comgoogle.com The KIE is a change in reaction rate that occurs when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The cleavage of a C-D bond requires more energy and thus proceeds more slowly than the cleavage of a C-H bond. plos.org
The metabolism of Azelastine is primarily mediated by cytochrome P450 (CYP) enzymes, with major pathways being N-demethylation to form desmethylazelastine (B192710) and oxidation to form 6-hydroxyazelastine. nih.gov CYP2D6, CYP3A4, and CYP2C19 are among the key enzymes involved. nih.gov The N-demethylation occurs at the N-methyl group, which is precisely the site of deuteration in Azelastine-d4.
| Metabolic Pathway | Metabolite | Mediating Enzymes | Predicted Impact of Deuteration (Azelastine-d4) |
|---|---|---|---|
| N-Demethylation | Desmethylazelastine | CYP3A4, CYP2D6, CYP2C19 | Significantly reduced rate due to KIE at the C-D bonds. |
| Aromatic Hydroxylation | 6-Hydroxyazelastine | CYP isoforms | Rate may be unchanged or relatively increased if N-demethylation is blocked. |
| Other Oxidations | Minor oxidative metabolites | CYP isoforms | Potential for increased formation if primary pathway is slowed. |
Chemoinformatics and QSAR Approaches Incorporating Isotopic Information
Chemoinformatics applies computational methods to analyze and model chemical and biological data. nih.govu-strasbg.fr A key chemoinformatics tool is Quantitative Structure-Activity Relationship (QSAR) modeling, which aims to build mathematical models that correlate the chemical structure of compounds with their biological activity or other properties. nih.govmdpi.com
Traditional QSAR models are built using molecular descriptors such as lipophilicity (logP), molecular weight, polar surface area, and various topological and electronic indices. For Azelastine versus Azelastine-d4, most of these standard descriptors would show little to no significant difference. For example, the molecular weight increases by only about 4 Daltons, a change unlikely to have a major impact in a typical QSAR model.
Therefore, to effectively model the effects of deuteration, more sophisticated QSAR approaches are needed. This involves developing and incorporating descriptors that can specifically capture isotopic effects. Such descriptors could be derived from quantum chemical calculations, representing changes in vibrational energy or bond strength, or could be simple indicator variables that denote the presence of deuterium at a known metabolic site. jsps.go.jp Machine learning algorithms could then be trained on datasets of both deuterated and non-deuterated compounds to build predictive models. nih.gov A QSAR model incorporating isotopic information could, for instance, predict the change in metabolic stability (log k_met) or the selectivity for a particular receptor based on the position and number of deuterium atoms, guiding the design of next-generation deuterated drugs. jsps.go.jp
| Descriptor Type | Example Descriptor | Change upon Deuteration | Relevance for Modeling Deuterium Effects |
|---|---|---|---|
| Physicochemical | Molecular Weight (MW) | Very Small Increase (~1%) | Low |
| Physicochemical | LogP | Negligible | Low |
| Topological | Topological Polar Surface Area (TPSA) | None | None |
| Quantum Mechanical | C-H/C-D Bond Dissociation Energy | Significant Increase | High (for modeling KIE) |
| Quantum Mechanical | Zero-Point Vibrational Energy (ZPVE) | Significant Decrease | High (fundamental basis of KIE) |
| Custom Isotopic | Isotope_Count_at_SOM | 0 -> 4 | High (as a direct input for machine learning) |
Regulatory Perspectives and Quality Control for Deuterated Reference Materials in Research
Guidelines for Stable Isotope Labeled Standards in Pharmaceutical Research
Stable isotope-labeled (SIL) compounds are invaluable tools in pharmaceutical research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, bioanalysis, and therapeutic drug monitoring. veeprho.comalfa-chemistry.com Their use as internal standards in mass spectrometry-based assays is preferred because they exhibit chemical behavior nearly identical to the unlabeled analyte, which helps to correct for variability during sample preparation and analysis. acanthusresearch.comscispace.com
Several guidelines and regulatory considerations govern the use of these standards:
Regulatory Status: The FDA provides guidance on whether human research involving stable isotopes can be conducted without an Investigational New Drug (IND) application. nih.gov Studies using "cold isotopes" (stable isotopes) may be exempt if the administered labeled compound does not have a clinically detectable pharmacological effect. nih.gov However, for deuterated drugs intended for therapeutic use, a specific regulatory pathway, such as the 505(b)(2) application, may be utilized, which allows reliance on studies from the non-deuterated parent drug. acs.org
Suitability of the Standard: A key consideration for a SIL internal standard is the stability of the isotopic label. Deuterium (B1214612) labels should be placed on non-exchangeable positions within the molecule to prevent loss or exchange with protons from the solvent or biological matrix. acanthusresearch.com For instance, placing deuterium on heteroatoms like oxygen or nitrogen is generally avoided. acanthusresearch.com Furthermore, a sufficient mass difference (typically three or more mass units for small molecules) between the SIL standard and the analyte is required to prevent spectral overlap in mass spectrometry. acanthusresearch.com
Purity: The isotopic purity of the SIL standard is critical. It should have a minimal level of the non-labeled species to avoid interference and ensure accurate quantification. lgcstandards.com The chemical purity must also be high to prevent the introduction of other contaminants that could interfere with the analysis.
Bioanalytical Method Validation: Regulatory bodies like the FDA have issued guidance for the validation of bioanalytical methods, which is crucial when using SIL standards. scispace.com These guidelines emphasize the need to demonstrate the accuracy, precision, selectivity, stability, and reproducibility of the analytical method. The use of a stable isotope-labeled internal standard is widely shown to reduce matrix effects and improve the reproducibility and accuracy of LC-MS/MS assays. acanthusresearch.com
Azelastine-d4 HCl is a deuterium-labeled analog of Azelastine (B1213491), designed for use as an internal standard in quantitative analysis. veeprho.com Its design adheres to the principle of placing stable isotopes on the molecule to provide a distinct mass signal for precise quantification of Azelastine in complex biological samples. veeprho.comveeprho.com
| Property | Value | Source |
|---|---|---|
| Chemical Name | 4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one-5, 6, 7, 8-d4, hydrochloride (1:1) | veeprho.com |
| Molecular Formula | C₂₂H₂₀D₄ClN₃O.HCl | bdg.co.nz |
| Molecular Weight | 422.38 g/mol | bdg.co.nz |
| Parent Compound | Azelastine | veeprho.com |
| Unlabeled CAS Number | 79307-93-0 | bdg.co.nz |
Good Manufacturing Practices (GMP) and Quality Assurance for Deuterated Reference Standards
The quality of reference standards is paramount for reliable analytical results. While research-grade materials may not always require strict adherence to Good Manufacturing Practices (GMP) intended for medicinal products, reputable manufacturers of deuterated standards often operate under a robust quality management system that incorporates principles from GMP and various ISO standards. isotope.comwho.int
Key Quality Assurance Aspects:
Quality Management System: Manufacturers often comply with ISO 9001:2015, which specifies requirements for a quality management system for the manufacture of stable isotopes and stable isotope-labeled compounds. isotope.com
Competence of Producers and Laboratories: Accreditation to ISO 17034 ("General Requirements for the Competence of Reference Material Producers") and ISO/IEC 17025 ("General Requirements for the Competence of Testing and Calibration Laboratories") ensures that the manufacturer follows international guidelines for producing reference materials and can generate precise and accurate testing data. isotope.com These accreditations are crucial for producing Certified Reference Materials (CRMs) and Reference Materials (RMs).
Purity and Characterization: A comprehensive quality control system is integrated at every stage, from raw material procurement to final product delivery. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure, assess purity, and determine isotopic enrichment. bdg.co.nz Target HPLC purities for such compounds are often greater than 98%. bdg.co.nz
Consistency and Control: GMP principles ensure that reference standards are consistently produced and controlled to meet their quality specifications. who.inteuropa.eu This involves clearly specified production and control operations, management of starting materials, and monitoring of suppliers. picscheme.org
The quality grade of a reference material dictates its level of certification and traceability.
| Quality Grade | Description | Typical Use | Governing Standards | Source |
|---|---|---|---|---|
| Certified Reference Material (CRM) | Provides the highest level of accuracy, uncertainty, and traceability to an SI unit. Manufactured by an accredited producer. | Calibration, method validation, quality control. | ISO 17034, ISO/IEC 17025 | |
| Reference Material (RM) | Fulfills ISO requirements that are less demanding than for CRMs. Manufactured by an accredited producer. | Method validation, system suitability checks. | ISO 17034 | |
| Analytical Standard | High purity with a Certificate of Analysis. Level of certification varies. | General laboratory and analytical applications. | ISO 9001 (often) | nu.ac.th |
| Research Grade / Research Chemical | Good quality chemicals with unknown levels of impurities. May come with a Certificate of Analysis but are not characterized for use as reference materials. | Educational applications, early-stage research. | No official standard. | nu.ac.th |
Documentation and Traceability Requirements for Research-Grade Compounds
Traceability is the ability to reconstruct the history of a product, from its raw materials to its final distributed state. brgm.fr For reference standards like this compound, documentation and traceability are essential for ensuring data integrity and meeting regulatory expectations, especially in Good Laboratory Practice (GLP) settings. pharmaffiliates.com
Certificate of Analysis (CoA): This is the most critical piece of documentation accompanying a reference standard. A comprehensive CoA for a deuterated standard like this compound will typically include:
Compound identification (Name, CAS Number, Lot Number). bdg.co.nz
Molecular formula and molecular weight. bdg.co.nz
Verification of identity and purity through methods like NMR and HPLC. bdg.co.nz
Actual lot-specific data, including HPLC chromatograms and NMR spectra. bdg.co.nz
Isotopic enrichment confirmation.
A re-test date, which for stable isotope-labeled compounds is often set for several years. bdg.co.nz
Metrological Traceability: For higher-grade standards like CRMs, traceability is established through an unbroken chain of calibrations back to an SI unit of measurement, such as the kilogram or mole. This ensures that measurement results are comparable across different times, locations, and equipment.
Supplier Qualification: Researchers and laboratories must ensure their suppliers adhere to recognized quality standards. picscheme.org This involves reviewing the supplier's quality management system and their ability to provide comprehensive documentation and traceable reference materials.
Data Management: Proper data management, including linking physical samples to digital records through methods like barcoding, ensures flawless traceability and prevents errors such as mislabeling or sample misplacement. labmanager.com
By adhering to these regulatory and quality control principles, manufacturers and researchers can ensure that deuterated reference materials like this compound are suitable for their intended purpose, leading to reliable and defensible scientific outcomes. axios-research.com
Future Directions and Emerging Research Applications of Azelastine D4 Hcl
Development of Novel Deuteration Methodologies
The synthesis of deuterated compounds like Azelastine-d4 HCl is continually evolving, with a focus on improving efficiency, selectivity, and scalability while reducing costs. researchgate.netansto.gov.au Traditional methods, which can be labor-intensive and require harsh conditions, are being supplemented and replaced by innovative techniques. ansto.gov.au
Emerging methodologies that could be applied to the synthesis of this compound and other complex molecules include:
Catalytic Hydrogen Isotope Exchange (HIE): This area has seen significant progress, with the development of new catalysts that can selectively replace hydrogen with deuterium (B1214612) atoms. nih.gov Methods using transition-metal catalysts, such as those based on palladium, iridium, and iron, allow for direct C-H to C-D bond transformation. researchgate.netchemrxiv.org Non-directed palladium-catalyzed C–H activation, for instance, has been used to label numerous pharmaceuticals using D₂O as an inexpensive and readily available deuterium source. chemrxiv.org
Flow Chemistry: The adaptation of deuteration reactions to continuous flow systems offers numerous advantages over traditional batch processing. ansto.gov.au Flow chemistry can lead to higher efficiency, better control over reaction parameters like temperature and time, improved selectivity, and reduced decomposition of sensitive molecules. ansto.gov.au The National Deuteration Facility (NDF) has recently incorporated flow reactors to enhance the production of deuterated molecules for pharmaceutical and research applications. ansto.gov.au
Photocatalysis and Biocatalysis: Light-induced and enzyme-mediated reactions represent greener and more selective alternatives for deuterium incorporation. rsc.org Photocatalysis can initiate hydrogen atom transfer for deuteration under mild conditions. Microbial deuteration, using various yeast strains, has also shown promise for producing highly deuterated chiral building blocks, which are crucial for medicinal and analytical applications. rsc.org
These advanced synthetic methods are crucial for producing high-purity deuterated compounds, which is essential for their role as internal standards and for developing next-generation "heavy drugs" with improved pharmacokinetic profiles. researchgate.netnih.gov
Expanded Use in Preclinical Disease Models and Translational Research
While this compound is primarily used as an internal standard for pharmacokinetic studies of azelastine (B1213491), the parent compound's expanding therapeutic profile suggests new avenues for the deuterated analog's application. medchemexpress.commdpi.comfagronacademy.us Azelastine is well-established for allergic rhinitis and conjunctivitis, but recent research has uncovered its potential in other disease areas, necessitating further preclinical and translational studies where this compound would be indispensable. nih.govresearchgate.netnih.gov
Key emerging research areas for azelastine that will drive the use of its deuterated form include:
Antiviral Research: Studies have demonstrated that azelastine hydrochloride exhibits in vitro antiviral activity against several major respiratory viruses, including SARS-CoV-2 and its variants, Respiratory Syncytial Virus (RSV), and Influenza A (H1N1). mdpi.comresearchgate.netnih.govmdpi.commdpi.com In human 3D nasal tissue models, azelastine protected tissue integrity from infection. mdpi.comnih.gov As research progresses to understand the mechanisms of this broad-spectrum antiviral effect and its potential clinical use, this compound will be critical for precise quantification in these new disease models.
Oncology and Inflammation: Azelastine has been shown to inhibit the proliferation of certain cancer cell lines, such as HeLa cells, and to downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule in inflammatory responses. researchgate.net Further investigation into these anti-inflammatory and potential anti-cancer mechanisms in preclinical models will rely on accurate pharmacokinetic analysis facilitated by this compound.
Metabolic Diseases: In animal models of diabetic hyperlipidemia, azelastine has shown effects on blood glucose, lipid profiles, and aortic calcification. medchemexpress.com The study of its metabolic effects in these complex disease states creates a need for robust bioanalytical methods using this compound to track the drug's disposition.
The following table summarizes preclinical models where azelastine has been studied, indicating potential applications for this compound in translational research.
Integration with Systems Biology and Omics Approaches for Metabolic Flux Analysis
The use of stable isotope-labeled compounds is a cornerstone of systems biology, particularly in metabolomics and metabolic flux analysis (MFA). creative-proteomics.comfrontiersin.org These techniques aim to map the intricate network of biochemical reactions within a biological system. creative-proteomics.com this compound, as a deuterated molecule, can be integrated into these advanced research platforms to provide a more dynamic picture of drug metabolism and its effects on cellular networks.
Stable isotope labeling allows researchers to trace the journey of molecules through metabolic pathways. ontosight.aisilantes.com By introducing a labeled compound like this compound into a system (e.g., cell culture or an animal model), scientists can use mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to track the appearance of the deuterium label in downstream metabolites. frontiersin.org This provides direct insight into metabolic fluxes—the rates of turnover in metabolic pathways—which cannot be measured directly. frontiersin.org
Future applications in this domain include:
Deuterated Metabolic Imaging (DMI): This non-invasive technique uses magnetic resonance spectroscopy (MRS) to visualize the metabolic conversion of deuterated substrates in real-time within a living organism. isotope.com While currently focused on endogenous metabolites like glucose, the principles could be extended to track the metabolic fate of deuterated drugs like this compound, offering spatial and temporal information about where and how the drug is metabolized. isotope.com
Pathway Discovery and Off-Target Effects: Non-targeted stable isotope labeling analysis can help identify previously unknown metabolic pathways or unexpected metabolic changes caused by a drug. frontiersin.org By analyzing the global isotopic enrichment patterns after administering this compound, researchers could uncover novel biotransformation products or identify off-target metabolic pathways affected by the drug, providing a more comprehensive safety and efficacy profile.
Advanced Analytical Techniques for Site-Specific Deuteration Monitoring
Ensuring the precise location and isotopic purity of deuterium atoms in this compound is critical for its function as a reliable internal standard. While mass spectrometry and conventional NMR are standard tools, more advanced analytical techniques are emerging that offer unprecedented resolution and accuracy for monitoring site-specific deuteration. virginia.edu
Molecular Rotational Resonance (MRR) Spectroscopy: MRR is a gas-phase technique that provides unambiguous structural information by measuring the rotational transitions of a molecule. virginia.edupharmaadvancement.comresearchgate.net It is exceptionally sensitive to changes in mass distribution, making it an ideal tool for distinguishing between isotopologues (molecules that differ only in their isotopic composition) and even enantioisotopomers (chiral molecules that are identical except for isotopic substitution). rsc.orgvirginia.edunih.gov MRR can provide accurate, quantitative analysis of site-specific deuteration levels without the need for reference standards or chromatographic separation, simplifying the quality control process for deuterated compounds. rsc.orgpharmaadvancement.com
Advanced NMR Spectroscopy: High-field Deuterium NMR (²H-NMR) spectroscopy is a powerful, non-invasive method for monitoring deuterated compounds directly in complex biological samples like urine. researchgate.netnih.gov Time-resolved ²H-NMR can be used to monitor reaction kinetics and the conversion of deuterated reactants to products in real-time. rsc.org Furthermore, benchtop NMR spectrometers equipped with advanced solvent suppression techniques are making it feasible to monitor deuteration reactions online, even in protonated solvents, offering a practical tool for process optimization. magritek.commagritek.com Techniques coupling NMR with flow reactors are also being developed for rapid, real-time analysis of deuteration processes. magritek.com
The table below compares the capabilities of these advanced analytical techniques for monitoring deuteration.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Azelastine-d4 HCl in complex matrices (e.g., plasma, tissue)?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Deuterated standards like this compound enable precise internal calibration to correct for matrix effects. Validate methods per ICH guidelines, including linearity (1–100 ng/mL), recovery (>90%), and inter-day precision (<15% RSD) .
- Critical Step : Optimize chromatographic conditions (e.g., C18 columns, 0.1% formic acid in mobile phase) to resolve this compound from endogenous interferents.
Q. How is this compound synthesized, and what isotopic purity thresholds are required for pharmacological studies?
- Synthesis : this compound is synthesized via deuteration of the parent compound using deuterated reagents (e.g., D2O, CD3OD) under catalytic conditions. Confirm isotopic purity (>99.5%) via nuclear magnetic resonance (NMR) and high-resolution MS to ensure minimal protiated contamination .
- Quality Control : Include mass shift analysis (e.g., m/z +4 for d4 labeling) and quantify residual solvents via gas chromatography (GC).
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound pharmacokinetic data across species (e.g., rodents vs. primates)?
- Analytical Framework :
- Step 1 : Compare study designs (e.g., dosing regimens, sampling intervals) to identify methodological variability. Use meta-analysis tools to aggregate data and assess heterogeneity .
- Step 2 : Evaluate species-specific metabolic pathways (e.g., CYP450 isoforms) via in vitro microsomal assays. Correlate metabolite profiles (e.g., desmethyl-azelastine) with clearance rates .
Q. What experimental strategies improve the stability of this compound in long-term storage for multi-year studies?
- Stability Protocol :
- Condition Testing : Store lyophilized this compound at -80°C under argon to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS .
- Stabilizers : Add antioxidants (e.g., 0.01% BHT) or cyclodextrins to aqueous formulations to enhance shelf life .
Q. How should researchers design isotope-effect studies to evaluate this compound’s impact on target binding affinity?
- Experimental Design :
- Binding Assays : Perform competitive radioligand binding assays (e.g., using [³H]-histamine) with this compound and non-deuterated controls. Calculate Ki values via Cheng-Prusoff equation .
- Kinetic Isotope Effect (KIE) : Compare kcat/KM ratios in enzyme inhibition assays (e.g., H1 receptor) to quantify deuterium-induced rate changes .
Data Analysis & Reproducibility
Q. What statistical approaches address batch variability in this compound bioanalytical data?
- Tools : Use mixed-effects models to account for batch-to-batch variability. Include batch as a random effect in ANOVA .
- Case Study : A 2024 study reduced inter-batch CV from 18% to 6% by normalizing data to deuterated internal standards and applying log2 transformation .
Q. How can researchers validate this compound’s role in metabolite profiling without confounding isotopic interference?
- Strategy :
- HR-MS Detection : Use high-resolution MS (e.g., Orbitrap) to distinguish this compound metabolites from endogenous compounds with similar m/z (e.g., ±0.02 Da threshold) .
- Isotopic Pattern Matching : Compare theoretical and observed isotopic distributions (e.g., d4 vs. natural abundance) to confirm identity .
Tables for Key Parameters
Table 1 : Validated LC-MS/MS Parameters for this compound Quantification
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | C18, 2.1 × 50 mm, 1.7 µm | |
| Ionization Mode | ESI+ | |
| Transition (m/z) | 382.3 → 165.1 (Quantifier) | |
| LLOQ | 0.5 ng/mL |
Table 2 : Stability of this compound Under Accelerated Conditions
| Condition | Degradation (%) at 6 Months | Recommendation |
|---|---|---|
| -80°C (lyophilized) | <2% | Long-term storage |
| 25°C (aqueous) | 12% | Use within 1 month |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
